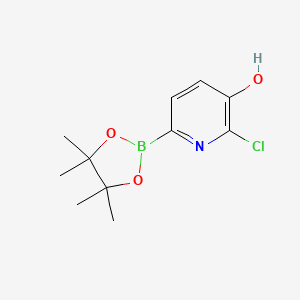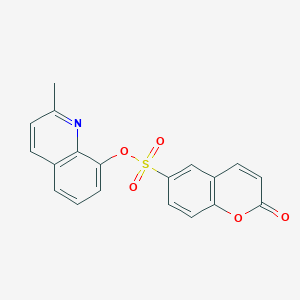
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that combines the structural features of quinoline and coumarin derivatives
準備方法
The synthesis of 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-methylquinolin-8-ol: This can be achieved by methylation of 8-hydroxyquinoline using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 2-oxo-2H-chromene-6-sulfonyl chloride: This involves the sulfonation of 2-oxo-2H-chromene (coumarin) using chlorosulfonic acid.
Coupling Reaction: The final step involves the coupling of 2-methylquinolin-8-ol with 2-oxo-2H-chromene-6-sulfonyl chloride in the presence of a base like triethylamine to form the desired compound
化学反応の分析
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Complexation: The compound can form complexes with transition metals, which can be useful in catalysis and materials science
科学的研究の応用
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound can be used as a fluorescent probe for studying biological systems, owing to its chromophoric properties.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its ability to form stable complexes with metals
作用機序
The mechanism of action of 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription .
類似化合物との比較
Similar compounds to 2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate include:
2-methylquinolin-8-yl 2-oxo-2H-chromene-4-sulfonate: This compound has a similar structure but with the sulfonate group at the 4-position of the chromene ring.
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which can affect its reactivity and applications.
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-phosphate: This compound has a phosphate group, which can enhance its solubility and biological activity
These comparisons highlight the unique properties of this compound, particularly its potential for forming stable complexes and its applications in various scientific fields.
特性
IUPAC Name |
(2-methylquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5S/c1-12-5-6-13-3-2-4-17(19(13)20-12)25-26(22,23)15-8-9-16-14(11-15)7-10-18(21)24-16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAMXGMIKYRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-(thiophen-2-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}prop-2-enamide](/img/structure/B2643007.png)
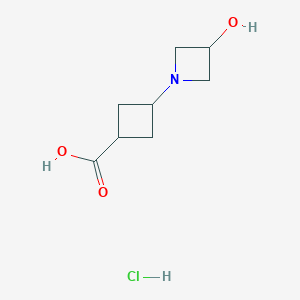
![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide](/img/structure/B2643012.png)

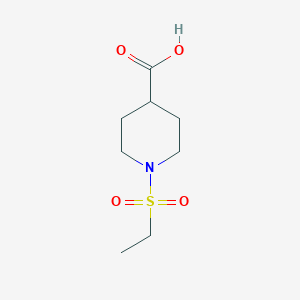
![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2643016.png)
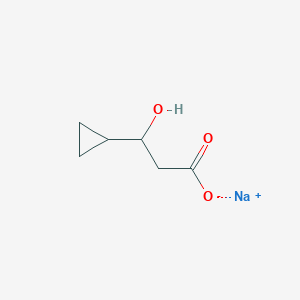
![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
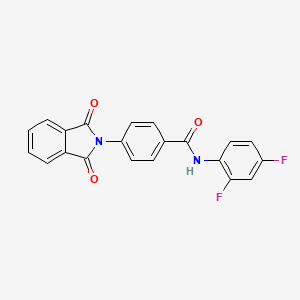
![methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2643021.png)
![N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643022.png)
![3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2643023.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)
